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Compound of Interest

Compound Name: Abt-518

Cat. No.: B1684668 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
Abt-518 is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinases

(MMPs), specifically targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1][2] As a

member of the phenoxyphenyl sulfone retrohydroxamate class of compounds, Abt-518 has

been investigated for its anti-tumor activity, primarily due to the critical role of its target

enzymes in tumor growth, invasion, and metastasis.[3] This technical guide provides a

comprehensive overview of Abt-518, including its mechanism of action, quantitative inhibitory

data, detailed experimental protocols for its synthesis and evaluation, and insights into the

signaling pathways it modulates. The information presented herein is intended to serve as a

valuable resource for researchers and professionals in the field of drug development and

oncology.
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Property Value

Chemical Name

N-(1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-((4-(4-

(trifluoromethoxy)phenoxy)phenyl)sulfonyl)ethyl)

-N-hydroxyformamide

Synonyms ABT-518

Molecular Formula C₂₁H₂₂F₃NO₈S

Molecular Weight 505.46 g/mol

Class Phenoxyphenyl sulfone retrohydroxamate

Appearance
Viscous pale oil (in intermediate synthesis

steps)

In Vitro Inhibitory Activity
Abt-518 demonstrates high potency and selectivity for MMP-2 and MMP-9 over other MMPs,

such as MMP-1.

Target IC₅₀ (nM)

MMP-1 8900[4]

MMP-2 0.78[4]

MMP-9 0.50[4]

Human Pharmacokinetic Parameters (Phase I Clinical
Trial)
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Parameter Value

Route of Administration Oral

Time to Peak Plasma Level (Tmax) 4-8 hours[5]

Estimated Clearance (Cl/F) ~3 L/h[5]

Estimated Volume of Distribution (V/F) >70 L[5]

Terminal Half-life (T₁/₂) 20 hours[5]

Metabolism
Extensively metabolized, with at least six

different metabolites identified.[5]

Mechanism of Action and Signaling Pathways
Abt-518 exerts its anti-tumor effects by inhibiting the enzymatic activity of MMP-2 and MMP-9.

These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key process

in cancer cell invasion and metastasis. By blocking MMP-2 and MMP-9, Abt-518 can

potentially inhibit tumor progression through several downstream mechanisms.

Inhibition of Extracellular Matrix Degradation

Abt-518 MMP-2/MMP-9Inhibits ECM DegradationPromotes Cell Invasion & MetastasisEnables

Click to download full resolution via product page

Abt-518 directly inhibits MMP-2/9, preventing ECM breakdown.

Downstream Effects on Tumor Progression
The inhibition of MMP-2 and MMP-9 by Abt-518 leads to a cascade of anti-tumor effects,

including the suppression of angiogenesis and the disruption of signaling pathways that

promote cell migration and invasion.
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Abt-518 Action

Downstream Consequences

Abt-518

MMP-2/MMP-9 Inhibition

Reduced ECM Degradation Decreased Angiogenesis

Inhibition of Cell Migration Inhibition of Cell Invasion

Suppression of Tumor Progression

Click to download full resolution via product page

Inhibition of MMP-2/9 by Abt-518 leads to multiple anti-tumor effects.

Experimental Protocols
Large-Scale Synthesis of Abt-518
The following is a summary of the six-step synthetic sequence for Abt-518, which has been

demonstrated to be robust and efficient for producing multikilogram quantities with an overall

yield of 51% and >99% enantiomeric excess (ee).[1][6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1684668?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684668?utm_src=pdf-body
https://www.benchchem.com/product/b1684668?utm_src=pdf-body
https://www.benchchem.com/product/b1684668?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10529436/
https://pubmed.ncbi.nlm.nih.gov/15320725/
https://www.researchgate.net/publication/8390777_The_Evolution_of_the_Matrix_Metalloproteinase_Inhibitor_Drug_Discovery_Program_at_Abbott_Laboratories
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biaryl Ether Preparation
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Six-step synthetic workflow for Abt-518.

Step 1: Biaryl Ether Preparation

Reaction: Formation of the biaryl ether by reacting a fluorosulfone with a requisite phenol.

Reagents: Fluorosulfone, phenol, potassium tert-butoxide (KOtBu) or potassium hydroxide

(KOH), dimethyl sulfoxide (DMSO).

Conditions: The reaction is typically carried out at elevated temperatures (e.g., 120°C).

Step 2: Ketone Formation
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Reaction: Condensation of the biaryl ether sulfone with a glycerate ester to form a ketone

intermediate.

Reagents: Lithiated biaryl ether sulfone, glycerate ester.

Conditions: This step requires carefully optimized conditions, including the choice and

amount of base and the reaction temperature.

Step 3: Reduction

Reaction: Reduction of the ketone to a secondary alcohol.

Reagents: A suitable reducing agent.

Step 4: Elimination

Reaction: Dehydration of the alcohol to form vinyl sulfones (E and Z isomers).

Conditions: Reaction conditions are optimized to minimize isomerization to the

thermodynamically more stable allylic sulfone.

Step 5: Michael Addition

Reaction: Conjugate addition of N-hydroxylamine to the vinyl sulfone.

Reagents: Vinyl sulfone, N-hydroxylamine.

Step 6: Formylation (Preparation of Abt-518)

Reaction: Formylation of the N-hydroxylamine to yield the final product, Abt-518.

Reagents: N-hydroxylamine intermediate, 2,2,2-trifluoroethylformate, sodium formate, formic

acid, isopropyl acetate (i-PrOAc).[6]

Purification: The final product is purified by crystallization to achieve high purity (>99.9% by

HPLC) and enantiomeric excess (>99.8% ee).[1]

MMP Enzyme Inhibition Assay (General Protocol)
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This protocol is a general guideline for determining the IC₅₀ of an inhibitor against a specific

MMP.

Materials:

Purified, active MMP enzyme (e.g., MMP-2, MMP-9)

Fluorogenic MMP substrate

Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)

Abt-518 stock solution in DMSO

96-well black microplates

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of Abt-518 in assay buffer.

In a 96-well plate, add the diluted Abt-518 solutions. Include wells with assay buffer and

DMSO as controls.

Add the MMP enzyme solution to each well and incubate for a pre-determined time at 37°C

to allow for inhibitor binding.

Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

Immediately measure the fluorescence intensity at appropriate excitation and emission

wavelengths over time using a microplate reader.

Calculate the rate of reaction for each concentration of Abt-518.

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC₅₀ value.

Cell Migration and Invasion Assays (General Protocol)
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These assays are used to assess the effect of Abt-518 on the migratory and invasive potential

of cancer cells in vitro.

Materials:

Cancer cell line of interest

Cell culture medium with and without fetal bovine serum (FBS)

Boyden chambers with porous membranes (e.g., 8 µm pores)

Extracellular matrix gel (e.g., Matrigel) for invasion assays

Abt-518

Staining solution (e.g., crystal violet)

Procedure:

Cell Preparation: Culture cancer cells and serum-starve them for 24 hours prior to the assay.

Chamber Preparation:

Migration Assay: Place uncoated Boyden chamber inserts into a 24-well plate.

Invasion Assay: Coat the upper surface of the inserts with a thin layer of ECM gel and

allow it to solidify.

Assay Setup:

Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower

chamber.

Resuspend the serum-starved cells in serum-free medium containing various

concentrations of Abt-518 or vehicle control.

Add the cell suspension to the upper chamber of the inserts.
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Incubation: Incubate the plates at 37°C in a CO₂ incubator for a suitable period (e.g., 24-48

hours) to allow for cell migration or invasion.

Quantification:

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with

a cotton swab.

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane

with crystal violet.

Elute the stain and measure the absorbance using a plate reader, or count the stained

cells under a microscope.

Data Analysis: Compare the number of migrated/invaded cells in the Abt-518-treated groups

to the control group to determine the inhibitory effect.

Clinical Development
Abt-518 has been evaluated in a Phase I clinical trial in cancer patients.[1][6] The study

focused on the pharmacokinetics, pharmacodynamics, and metabolism of orally administered

Abt-518.[5] While detailed efficacy and safety data from this trial are not readily available in the

public domain, the pharmacokinetic profile has been characterized (see Section 1.3). The

development of musculoskeletal toxicity has been a concern with some MMP inhibitors in

clinical trials, which has impacted their advancement for certain indications.

Conclusion
Abt-518 is a well-characterized phenoxyphenyl sulfone retrohydroxamate with potent and

selective inhibitory activity against MMP-2 and MMP-9. Its mechanism of action, centered on

the inhibition of ECM degradation, provides a strong rationale for its investigation as an anti-

cancer agent. The synthetic route is well-established, and standard in vitro assays can be

employed to further explore its biological activity. While the full clinical potential of Abt-518
remains to be elucidated, the data gathered to date provide a solid foundation for future

research into this and similar MMP inhibitors.
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Disclaimer: This document is intended for informational purposes for a scientific audience and

does not constitute medical advice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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